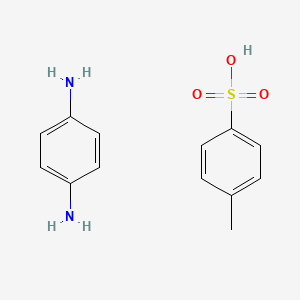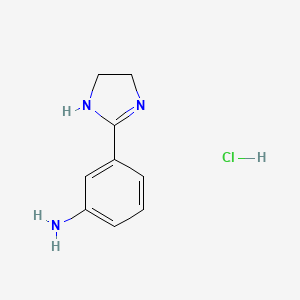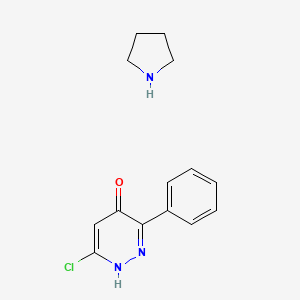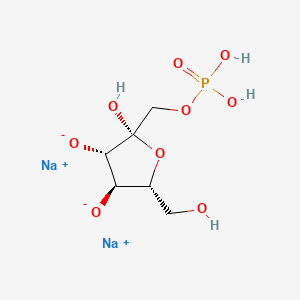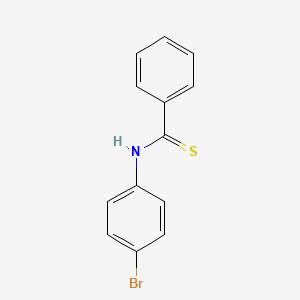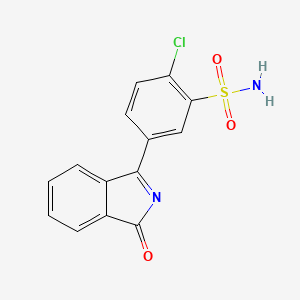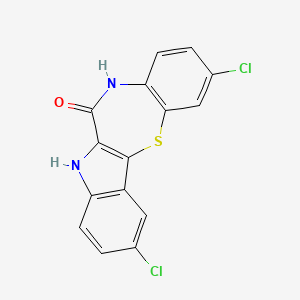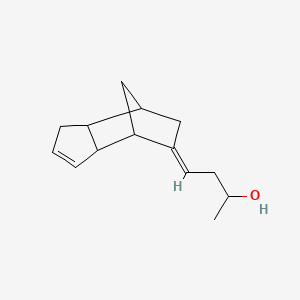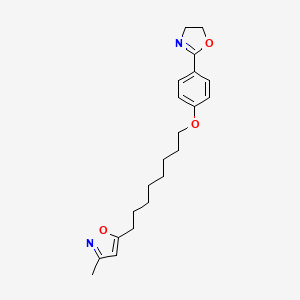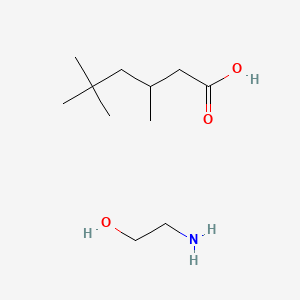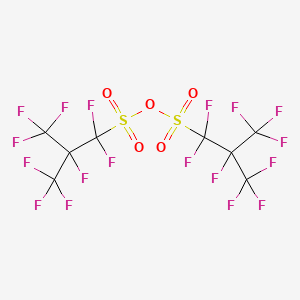
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity to the molecule. This compound is used in various industrial and research applications due to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride typically involves the reaction of hexafluoropropylene oxide with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and lubricants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial in its applications in organic synthesis and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: This compound shares a similar fluorinated structure but differs in its functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar properties but different applications.
Uniqueness
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to other fluorinated compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Propiedades
Número CAS |
93894-52-1 |
|---|---|
Fórmula molecular |
C8F18O5S2 |
Peso molecular |
582.2 g/mol |
Nombre IUPAC |
[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propyl]sulfonyl 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane-1-sulfonate |
InChI |
InChI=1S/C8F18O5S2/c9-1(3(11,12)13,4(14,15)16)7(23,24)32(27,28)31-33(29,30)8(25,26)2(10,5(17,18)19)6(20,21)22 |
Clave InChI |
DMRUAQMVQHUQQD-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





